4-Bromoquinoline
Overview
Description
4-Bromoquinoline is an organic compound with the molecular formula C9H6BrN. It is a derivative of quinoline, where a bromine atom is substituted at the fourth position of the quinoline ring. This compound is of significant interest due to its applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Mechanism of Action
Target of Action
Quinoline and its derivatives, including 4-bromoquinoline, are known to play a major role in medicinal chemistry . They are often used as a scaffold for drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to a wide range of biological and pharmaceutical activities .
Biochemical Pathways
Quinoline and its derivatives are known to interact with various biochemical pathways, contributing to their diverse pharmacological properties .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining its effectiveness in a biological system .
Result of Action
Quinoline derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives, including 4-Bromoquinoline, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives have been shown to exhibit various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
It has been suggested that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is a solid at room temperature and has a melting point of 29-34°C
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, it is not currently possible to provide detailed information on threshold effects, toxic or adverse effects at high doses .
Metabolic Pathways
It has been suggested that quinoline derivatives can be involved in various metabolic pathways
Subcellular Localization
The localization of a compound can significantly impact its activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromoquinoline can be synthesized through several methods. One common approach involves the bromination of quinoline. For instance, quinoline can be treated with bromine in the presence of a catalyst such as iron(III) bromide to yield this compound. Another method involves the use of ortho-propynol phenyl azides, which undergo a cascade cyclization reaction promoted by trimethylsilyl bromide (TMSBr) to form this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale bromination reactions using quinoline as the starting material. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles. For example, it can react with organolithium or Grignard reagents to form substituted quinoline derivatives.
Oxidation Reactions: this compound can be oxidized to form quinoline N-oxide derivatives.
Reduction Reactions: The compound can be reduced to form 4-aminoquinoline under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium compounds, Grignard reagents, and palladium catalysts are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed:
- Substituted quinoline derivatives
- Quinoline N-oxide derivatives
- 4-Aminoquinoline
Scientific Research Applications
4-Bromoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It is used in the study of biological systems and as a probe in biochemical assays.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the development of antimalarial and anticancer drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Chloroquinoline
- 4-Iodoquinoline
- 4-Fluoroquinoline
- 4-Bromoisoquinoline
Properties
IUPAC Name |
4-bromoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXIPCHEUMEUSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471338 | |
Record name | 4-bromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3964-04-3 | |
Record name | 4-bromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 4-Bromoquinoline?
A: this compound acts as a versatile precursor for synthesizing more complex molecules. One key application is its use in palladium-catalyzed arylation reactions. This allows for the introduction of various aryl groups at the 4-position of the quinoline ring, leading to the synthesis of 4-arylquinoline-3-carboxylates . These derivatives are structurally similar to compounds like PK 11195, a ligand for the peripheral-type benzodiazepine receptor (PBR) involved in apoptosis.
Q2: How does the position of the bromine atom in bromoquinolines influence their reactivity with potassium amide?
A: Research indicates a significant difference in the reactivity of 2-, 3-, and 4-bromoquinolines with potassium amide in liquid ammonia . Both 3- and this compound react to form a mixture of 3- and 4-aminoquinoline, suggesting the formation of a 3,4-quinolyne intermediate. In contrast, 2-bromoquinoline undergoes a ring transformation, yielding 2-aminoquinoline and 2-methylquinazoline. These findings highlight the crucial role of bromine position in dictating the reaction pathway and product formation.
Q3: Can this compound be utilized in the synthesis of heterocyclic compounds beyond quinolines?
A: Yes, this compound serves as a valuable building block for synthesizing diverse heterocyclic structures. One example is its application in the Catellani reaction, where it reacts with N-substituted o-bromobenzamides to form benzo[1,6]naphthyridinones . This reaction, typically employing aryl iodides, showcases enhanced scope with aryl bromides like this compound under optimized conditions.
Q4: Is this compound a suitable starting material for introducing diverse substituents at the 4-position of the quinoline scaffold?
A: Absolutely. A study demonstrated the synthesis of various 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines starting from 4-chloro- or this compound intermediates . This method allowed the introduction of a wide range of substituents, including alkyl, alkoxy, halo, cyano, thioalkyl, acetamido, carboxamido, and hydroxy groups, demonstrating the versatility of 4-haloquinolines as precursors for diversely substituted quinoline derivatives.
Q5: What is the role of DMF in bromination reactions involving this compound?
A: Research indicates that Phosphorus tribromide (PBr3) in combination with dimethylformamide (DMF) serves as an effective brominating reagent for synthesizing 2- and 4-bromoquinolines from corresponding methoxyquinolines . This reagent combination operates under mild conditions and demonstrates utility in brominating complex molecules, making it a valuable tool in organic synthesis.
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